1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one
Description
1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one (CAS: 1806294-72-3) is a brominated aromatic ketone with the molecular formula C₁₀H₁₂BrNOS and a molecular weight of 274.18 g/mol . The compound features a propan-1-one backbone substituted with a bromine atom at the third carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized with an amino (-NH₂) group at the 3-position and a methylthio (-SMe) group at the 4-position.
The amino and methylthio substituents on the aromatic ring confer distinct electronic and steric properties. The bromine atom on the ketone chain may act as a leaving group in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-4-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
KMPXKVRILFDFHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)CCBr)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino and methylthio groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the phenyl ring .
Scientific Research Applications
1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and reactivity of 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one, a comparative analysis with three analogous brominated ketones is provided below.
Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The target compound’s -NH₂ and -SMe groups donate electron density to the aromatic ring, contrasting with the electron-withdrawing -SO₂Ph group in the indole derivative .
- Reactivity: The α-brominated enone in ’s compound is primed for Michael additions or cycloadditions due to its conjugated system , whereas the bromine in the target compound is positioned for substitution or elimination reactions.
Physicochemical Properties
- Solubility: The -NH₂ group in the target compound enhances water solubility relative to the nonpolar methylphenyl and phenyl groups in ’s compound .
- Thermal Stability : Chalcone derivatives () often exhibit lower thermal stability due to their unsaturated systems, whereas the saturated propan-1-one backbone in the target compound may confer greater stability .
Critical Analysis of Contradictions and Limitations
- Positional Isomerism : refers to 3-bromopropan-2-one , a positional isomer of the target compound’s 3-bromopropan-1-one . This difference alters the ketone’s electronic environment and reactivity .
- Data Gaps : Melting points, spectroscopic data (NMR, IR), and biological activity profiles for the target compound are absent in the provided evidence, limiting direct functional comparisons.
Biological Activity
1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromopropanone moiety, an amino group, and a methylthio group, which contribute to its reactivity and biological interactions. The molecular formula is noted to be C₁₁H₁₄BrNOS, with a molecular weight of approximately 276.2 g/mol. The presence of the amino group allows for hydrogen bonding, while the methylthio group enhances hydrophobic interactions, potentially influencing binding affinity to biological targets.
Research indicates that this compound interacts with various biological molecules, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the structure can significantly impact the biological activity of the compound. For instance:
- Substituents on the Phenyl Ring : Variations in substituents can alter binding affinity and selectivity towards specific targets.
- Bromine Positioning : The position of the bromine atom affects reactivity and interaction with biological systems.
Study on Acute Myeloid Leukemia (AML)
A recent study explored the differentiation-inducing properties of compounds similar to this compound in AML cell lines. The results indicated that certain derivatives could induce differentiation markers such as CD11b in AML cells, suggesting potential therapeutic applications in cancer treatment .
Antiviral Activity
Research has also been conducted on related compounds exhibiting antiviral properties. For example, compounds with similar structures demonstrated significant inhibition of viral proteases, indicating that this compound might possess similar antiviral activity against specific viruses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
